1-Phenyl-1H-benzoimidazole
Overview
Description
1-Phenyl-1H-benzoimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring fused with a phenyl group. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzoimidazole can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction typically occurs under mild conditions, and the product is purified using solvents like hexane and water.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a “one-pot” method facilitated by iron catalysts. This method involves the reduction and cyclization of 2-nitro-N-phenylaniline in the presence of a liquid organic acid as a solvent . This process is efficient, cost-effective, and yields high purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
1-Phenyl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-benzoimidazole involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Phenyl-1H-benzoimidazole can be compared with other similar compounds, such as:
Benzimidazole: Lacks the phenyl group, making it less versatile in certain applications.
2-Phenylbenzimidazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have additional fused rings, which can enhance their biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides a balance of stability and reactivity. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-phenylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCMQRWVMWLODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345732 | |
Record name | 1-Phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2622-60-8 | |
Record name | 1-Phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of a 1-Phenyl-1H-benzoimidazole-based iridium complex influence the emission spectrum of LEDs?
A: The research demonstrates that incorporating bis[2-(4′-tert-butylphenyl)-1-phenyl-1H-benzoimidazole-N,C2′] iridium(III) (acetylacetonate) as a dopant in blended polymer host materials significantly impacts the electroluminescence spectra of LEDs. [, ] The devices exhibit two main emission peaks at 522 nm and 554 nm, resulting in a wide full width at half maximum (FWHM) of 116 nm. [, ] This broad emission spectrum is attributed to the presence of the iridium complex and contributes to the generation of green light. [, ]
Q2: What is the role of the blended polymer host in LEDs utilizing a this compound-based iridium complex?
A: The research highlights the importance of the blended polymer host in achieving high efficiency and stable green light emission in LEDs incorporating the iridium complex. [, ] While the specific roles of the individual polymers within the blend are not explicitly discussed, the research emphasizes that the blended host contributes to the overall device performance. [, ] Further investigation into the synergistic effects of the blended host components on charge transport, exciton formation, and energy transfer to the iridium complex could provide valuable insights.
Q3: What are the potential advantages of using a this compound-based iridium complex in LEDs compared to other materials?
A: While a direct comparison to other materials isn't provided in the research, some potential advantages can be inferred. The reported device achieved a maximum luminance of 7841 cd/cm2 at 25.6 V and a maximum current efficiency of 9.95 cd/A at 17.2 V. [, ] This suggests that this compound-based iridium complexes could offer advantages in terms of brightness and efficiency compared to some existing green-emitting materials in LEDs. Further research comparing the performance of these devices to those utilizing other materials would be beneficial to confirm these potential advantages.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.